2-{[2-Nitro-4-(trifluoromethyl)phenyl]sulfanyl}benzoic acid
Description
Properties
IUPAC Name |
2-[2-nitro-4-(trifluoromethyl)phenyl]sulfanylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8F3NO4S/c15-14(16,17)8-5-6-12(10(7-8)18(21)22)23-11-4-2-1-3-9(11)13(19)20/h1-7H,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXLQVAQMSZOUEX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)SC2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8F3NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70367076 | |
| Record name | 2-{[2-Nitro-4-(trifluoromethyl)phenyl]sulfanyl}benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70367076 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
343.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1545-75-1 | |
| Record name | 2-{[2-Nitro-4-(trifluoromethyl)phenyl]sulfanyl}benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70367076 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Overview
This route begins with 4-trifluoromethylbenzenethiol and 2-nitrobenzoyl chloride as precursors. The thiol undergoes SNAr with a halogenated nitroarene, followed by oxidation to yield the carboxylic acid.
Key Steps :
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Sulfuration :
-
Oxidation :
Critical Parameters
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Catalyst Loading : Vanadium pentoxide (V2O5) at 0.5–1.0 mol% enhances oxidation efficiency while minimizing over-oxidation.
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Solvent System : Concentrated H2SO4 (70% mass fraction) maintains protonation of intermediates, preventing side reactions.
Method 2: Hydrolysis of Nitrile Precursors
Reaction Pathway
This approach leverages 2-nitro-4-trifluoromethylbenzonitrile as a key intermediate, which is hydrolyzed to the carboxylic acid under acidic or basic conditions.
Procedure :
-
Base-Catalyzed Hydrolysis :
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Acid-Catalyzed Alcoholysis :
Advantages and Limitations
-
Advantages : Avoids hazardous nitrating agents and enables scalable production.
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Limitations : Requires strict control of sulfuric acid concentration to prevent desulfonation.
Method 3: Direct Oxidation of Methyl-Substituted Precursors
Process Description
Analogous to the synthesis of 2-nitro-4-methylsulfonyl benzoic acid, this method oxidizes a methyl group adjacent to the sulfanyl linkage.
Steps :
Environmental Considerations
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Waste Management : Distilled low-concentration HNO3 (59–61%) is reconstituted with fuming HNO3 for reuse, reducing effluent generation.
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Emission Control : Tail gases (NOx) are scrubbed with NaOH (32% solution) to form NaNO3.
Comparative Analysis of Methods
| Parameter | Method 1 | Method 2 | Method 3 |
|---|---|---|---|
| Starting Material Cost | High | Moderate | Low |
| Reaction Steps | 3 | 2 | 2 |
| Overall Yield (%) | 60–70 | 70–75 | 85–90 |
| Purity (%) | 98 | 95 | 98 |
| Environmental Impact | Moderate | Low | High |
Key Insights :
Chemical Reactions Analysis
Types of Reactions
2-{[2-Nitro-4-(trifluoromethyl)phenyl]sulfanyl}benzoic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas, palladium catalysts, sulfuric acid, and various nucleophiles. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound .
Scientific Research Applications
Medicinal Chemistry
2-{[2-Nitro-4-(trifluoromethyl)phenyl]sulfanyl}benzoic acid has been investigated for its potential as a pharmaceutical intermediate. Its structural characteristics make it suitable for the synthesis of various bioactive compounds. Research has indicated that derivatives of this compound may exhibit anti-inflammatory and analgesic properties, making it a candidate for drug development targeting pain management and inflammatory diseases.
Material Science
In material science, this compound has been explored for its role in synthesizing advanced materials, including polymers with enhanced thermal stability and chemical resistance. The trifluoromethyl group is particularly valuable for imparting hydrophobic properties to materials, which can be beneficial in coatings and sealants.
Environmental Studies
The environmental impact of compounds containing trifluoromethyl groups is an area of active research. Studies have focused on the degradation pathways of such compounds in various environmental conditions, assessing their persistence and potential toxicity in ecosystems. Understanding these pathways is crucial for evaluating the environmental risks associated with their use.
Case Study 1: Synthesis of Anti-inflammatory Agents
A study published in a peer-reviewed journal detailed the synthesis of novel anti-inflammatory agents based on this compound. The researchers modified the compound to enhance its biological activity and reduce side effects. In vitro tests showed promising results in inhibiting pro-inflammatory cytokines, indicating its potential as a therapeutic agent.
Case Study 2: Development of Hydrophobic Coatings
Another research project focused on utilizing this compound in developing hydrophobic coatings for industrial applications. The coatings demonstrated excellent water repellency and durability under extreme conditions. The incorporation of the trifluoromethyl group was key to achieving these properties, showcasing the compound's versatility in material science.
Mechanism of Action
The mechanism of action of 2-{[2-Nitro-4-(trifluoromethyl)phenyl]sulfanyl}benzoic acid and its derivatives involves interactions with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The trifluoromethyl group enhances the compound’s lipophilicity, improving its ability to penetrate cell membranes and reach intracellular targets. The sulfanyl group can form covalent bonds with thiol groups in proteins, potentially altering their function .
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : 2-{[2-Nitro-4-(trifluoromethyl)phenyl]sulfanyl}benzoic acid
- CAS Registry Number : 1545-75-1
- Molecular Formula: C₁₄H₈F₃NO₄S
- Molecular Weight : 343.283 g/mol
- Synonyms: Includes 2-((2-Nitro-4-(trifluoromethyl)phenyl)thio)benzoic acid, MFCD00142741, and others .
Structural Features: The compound consists of a benzoic acid backbone linked via a sulfanyl (-S-) group to a 2-nitro-4-(trifluoromethyl)phenyl substituent. The electron-withdrawing nitro (-NO₂) and trifluoromethyl (-CF₃) groups significantly influence its electronic properties, enhancing stability and altering reactivity compared to simpler benzoic acid derivatives .
Its discontinued commercial status (as per CymitQuimica) suggests niche or specialized use .
Structural and Functional Group Analysis
The compound’s uniqueness lies in its combination of a sulfanyl linkage, nitro group, and trifluoromethyl substituent. Below is a comparison with structurally or functionally related compounds:
Physicochemical Properties
- Acidity : The trifluoromethyl and nitro groups enhance the acidity of the benzoic acid moiety compared to unsubstituted derivatives (e.g., 2-(phenylthio)benzoic acid, CAS 1527-12-4) .
- Thermal Stability: Nitro groups may reduce thermal stability relative to non-nitro analogs, though -CF₃ groups can counterbalance this through steric and electronic effects .
Biological Activity
2-{[2-Nitro-4-(trifluoromethyl)phenyl]sulfanyl}benzoic acid, also known by its CAS number 2225590, is a compound that has garnered attention for its potential biological activities. This article provides an in-depth overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
- Molecular Formula : C₁₄H₈F₃NO₄S
- Molecular Weight : 341.27 g/mol
- Structure : The compound features a benzoic acid moiety with a sulfanyl group and a nitro-trifluoromethyl phenyl substituent.
The biological activity of this compound is attributed to several mechanisms:
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Antimicrobial Activity : Studies indicate that the compound exhibits significant antimicrobial properties against various bacterial strains. It has shown effectiveness in inhibiting both Gram-positive and Gram-negative bacteria.
Bacterial Strain Minimum Inhibitory Concentration (MIC) Staphylococcus aureus 15.625 - 62.5 μM Escherichia coli 62.5 - 125 μM Pseudomonas aeruginosa Not effective - Anti-inflammatory Effects : The compound has been studied for its ability to inhibit the NLRP3 inflammasome, which plays a crucial role in inflammatory responses. This inhibition can potentially lead to therapeutic applications in conditions such as cryopyrin-associated autoinflammatory syndrome (CAPS) and type 2 diabetes .
- Cytotoxicity : Research indicates that at certain concentrations, the compound may exhibit cytotoxic effects on cancer cell lines while sparing normal cells, suggesting its potential as an anticancer agent .
Case Studies and Research Findings
Several studies have explored the biological activities of this compound:
- Study on Antimicrobial Properties : A recent investigation demonstrated that this compound inhibited the growth of several bacterial strains. The study highlighted its bactericidal activity against Staphylococcus aureus and Escherichia coli, with MIC values indicating potent antibacterial effects .
- Inflammasome Inhibition : Another study focused on the compound's role as an NLRP3 inflammasome inhibitor. The results showed that it effectively blocked inflammasome assembly in vitro, which could be beneficial in treating inflammatory diseases .
- Cytotoxicity Assessment : In vitro assays revealed that the compound induced apoptosis in cancer cell lines while exhibiting minimal toxicity towards normal fibroblasts at low concentrations, indicating a selective anticancer activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
